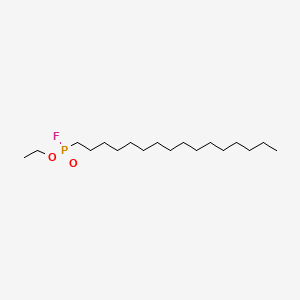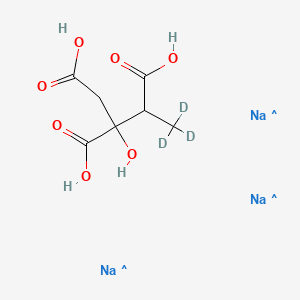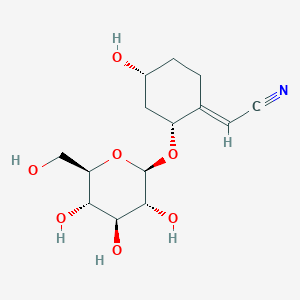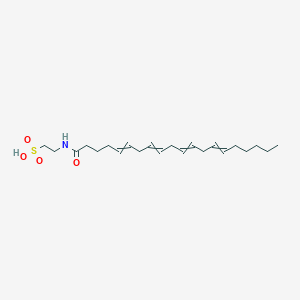
Ethyl HDFP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl HDFP involves the reaction of hexadecylphosphonic acid with ethyl alcohol in the presence of a fluorinating agent . The reaction typically requires an anhydrous environment and is conducted under controlled temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch reactors where the reactants are mixed and allowed to react under strictly monitored conditions to achieve high purity and yield . The product is then purified using distillation and crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl HDFP undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like and are used.
Substitution: Nucleophiles such as amines and alcohols are employed under basic conditions .
Major Products
The major products formed from these reactions include phosphonic acids , phosphonates , and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Ethyl HDFP has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Acts as a lipase inhibitor, affecting lipid metabolism in biological systems.
Medicine: Investigated for its potential in treating diseases related to lipid metabolism disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
Ethyl HDFP exerts its effects by inhibiting the activity of lipases , enzymes that break down lipids . It specifically targets enzymes such as fatty acid amide hydrolase (FAAH) , fatty acid synthase (FASN) , and α/β-hydrolase domain-containing protein 4 (ABHD4) . By inhibiting these enzymes, this compound disrupts lipid metabolism, leading to the accumulation of lipids in cells .
Comparaison Avec Des Composés Similaires
Ethyl HDFP can be compared with other lipase inhibitors such as:
Orlistat: A well-known lipase inhibitor used in weight loss treatments.
Tetrahydrolipstatin: Another lipase inhibitor with similar applications.
Ethyl myristate: Used in various industrial applications but differs in its mechanism of action.
Propriétés
Formule moléculaire |
C18H38FO2P |
|---|---|
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
1-[ethoxy(fluoro)phosphoryl]hexadecane |
InChI |
InChI=1S/C18H38FO2P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21-4-2/h3-18H2,1-2H3 |
Clé InChI |
BBACYOMDPVSVIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCP(=O)(OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)


![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083263.png)


![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)


![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083296.png)
![2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14083305.png)

